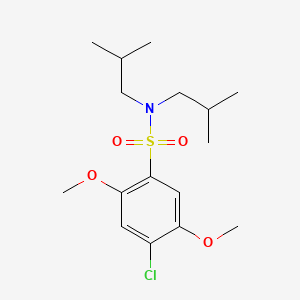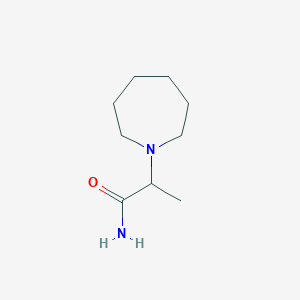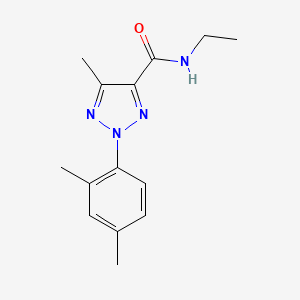![molecular formula C13H12N2O2S B7454253 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile, also known as MTMTB, is a chemical compound that has recently gained attention in the field of scientific research. MTMTB is a thiazole-containing compound that has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit the growth of certain microorganisms, and induce apoptosis in cancer cells. 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has also been found to have antioxidant properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a promising compound for scientific research. However, there are also some limitations to using 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.
将来の方向性
There are several future directions for research on 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile. One potential area of research is the development of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the investigation of the anticancer properties of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile, with the aim of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile and its potential applications in the field of scientific research.
合成法
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile can be synthesized using a multistep reaction process. The starting material for the synthesis of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is 3-methoxy-4-hydroxybenzaldehyde, which is reacted with 2-methyl-1,3-thiazol-4-ylmethanol to form 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde. This intermediate is then reacted with potassium cyanide to form 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile.
科学的研究の応用
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has been found to exhibit various biological activities, making it a promising compound for scientific research. It has been reported to possess anti-inflammatory, antimicrobial, antifungal, and anticancer properties. 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
特性
IUPAC Name |
3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-15-11(8-18-9)7-17-12-4-3-10(6-14)5-13(12)16-2/h3-5,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJSAXSYAIYRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)
![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)

![[2-oxo-2-[2-propoxy-5-(trifluoromethyl)anilino]ethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7454234.png)

![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)


